molecular formula C12H10BFO2 B13506952 (4-Fluoro-2-phenylphenyl)boronic acid

(4-Fluoro-2-phenylphenyl)boronic acid

Cat. No.: B13506952
M. Wt: 216.02 g/mol
InChI Key: UDOLORSMRLQBCN-UHFFFAOYSA-N
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Description

(4-Fluoro-2-phenylphenyl)boronic acid is a specialized organoboron compound that serves as a versatile building block in advanced chemical synthesis and research. As an aryl boronic acid, its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to create complex biaryl structures . This makes it an invaluable reagent in the synthesis of novel organic molecules for pharmaceutical development and materials science. The presence of both a fluorine atom and a phenyl substituent on the core phenylboronic acid structure defines its unique properties. Fluorine is a highly electronegative atom, and its introduction as a substituent on the aromatic ring can significantly influence the compound's electronic characteristics and Lewis acidity, which in turn can affect its reactivity and the outcome of cross-coupling reactions . Researchers utilize such fluorinated boronic acids in the development of active pharmaceutical ingredients (APIs), such as in the synthesis of precursors for antihypertensive agents , and in the creation of new materials, including polymers and covalent organic frameworks (COFs) . Beyond its primary use in synthesis, boronic acids as a class have growing importance in medicinal chemistry and sensing applications. They can act as inhibitors for specific enzymes and have demonstrated antibacterial properties . Furthermore, their ability to reversibly bind to diols makes them useful in the development of sensors for sugars and other biologically relevant molecules . This product is provided for research and development purposes. WARNING: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H10BFO2

Molecular Weight

216.02 g/mol

IUPAC Name

(4-fluoro-2-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BFO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

UDOLORSMRLQBCN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)C2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Grignard Reaction with Trialkyl Borates Followed by Hydrolysis

One classical and well-documented method for synthesizing arylboronic acids, including (4-Fluoro-2-phenylphenyl)boronic acid, involves the reaction of an arylmagnesium halide (Grignard reagent) with a trialkyl borate such as trimethyl borate, followed by acidic hydrolysis.

Procedure:

  • Preparation of the Grignard reagent: The corresponding aryl bromide or chloride (e.g., 4-fluoro-2-bromophenylbenzene) is reacted with magnesium in anhydrous tetrahydrofuran (THF) or ether at low temperatures (-5 to 0 °C) to form the arylmagnesium halide.
  • Reaction with trialkyl borate: The freshly prepared Grignard reagent is added slowly to a cooled solution of trimethyl borate in THF at temperatures between -10 °C to 0 °C.
  • Hydrolysis: The reaction mixture is then treated with aqueous sulfuric acid (10% w/v) to hydrolyze the boronate ester intermediate, yielding the arylboronic acid.
  • Isolation: The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The product precipitates upon addition of hexanes and is collected by filtration.

Yields and Data:

Grignard Reagent Concentration (M) Solvent Product Yield (%)
Phenylmagnesium chloride 2.0 THF Phenylboronic acid 67
Phenylmagnesium bromide 3.0 Ether Phenylboronic acid 65
4-Fluoro-2-phenylmagnesium bromide 1.5 THF (4-Fluoro-2-phenylphenyl)boronic acid 55

These yields demonstrate that the (4-Fluoro-2-phenylphenyl)boronic acid can be synthesized with moderate efficiency (~55%) using this method.

Key Notes:

  • The reaction temperature is critical to control the formation of the Grignard reagent and its subsequent reaction with the borate.
  • The hydrolysis step is performed in situ by adding aqueous sulfuric acid directly to the reaction mixture.
  • The method is scalable and yields are reproducible.

Lithiation Followed by Boronation

Another approach involves the directed lithiation of the aryl bromide or chloride followed by treatment with trialkyl borate (e.g., trimethyl borate) and subsequent hydrolysis.

Procedure:

  • The aryl bromide is treated with a strong base such as tert-butyllithium or n-butyllithium at very low temperatures (-90 °C to -65 °C) under inert atmosphere.
  • After lithiation, an excess of trimethyl borate is added.
  • The reaction mixture is warmed to room temperature and stirred overnight.
  • Hydrolysis is performed by adding water and acidifying to pH 3–5 with hydrochloric acid.
  • The product is extracted with ether, dried, and purified by recrystallization.

This method is reported to give high purity boronic acids and is suitable for ortho-substituted phenylboronic acids such as (4-Fluoro-2-phenylphenyl)boronic acid.

Suzuki-Miyaura Cross-Coupling Using Boronate Esters

In some synthetic routes, (4-Fluoro-2-phenylphenyl)boronic acid or its esters are prepared via palladium-catalyzed cross-coupling reactions starting from aryl halides and boronate esters.

  • Aryl bromides or chlorides are coupled with boronic acid derivatives under Pd(PPh3)4 catalysis.
  • Bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in mixed solvents (dioxane/water or THF/water) are used.
  • Microwave irradiation or heating at 65–120 °C facilitates the reaction.
  • The boronic acid is then isolated by hydrolysis or direct purification.

While this method is more commonly used for functionalizing boronic acids, it can also be adapted for their synthesis from suitable precursors.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Grignard + Trialkyl Borate Aryl MgBr + B(OMe)3 THF, -10 to 0 °C, then H2SO4 aq. 55 Moderate yield, straightforward
Lithiation + Trialkyl Borate Aryl Br + t-BuLi + B(OMe)3 -90 °C to RT, acid hydrolysis High High purity, suitable for ortho-substituted
Suzuki Coupling + Hydrolysis Aryl Br + Boronate ester + Pd cat. Dioxane/H2O, 65–120 °C Variable Versatile, requires Pd catalyst

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-2-phenylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.

    Oxidation: Corresponding phenols.

    Substitution: Substituted biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Anticancer Activity of Selected Boronic Acids

Compound IC₅₀ (µM) Target Cell Line Key Structural Feature
6-Hydroxynaphthalen-2-yl 0.1969 4T1 breast cancer Hydroxyl group, naphthalene
Phenanthren-9-yl 0.2251 4T1 breast cancer Polycyclic aromatic system
(4-Fluoro-2-phenylphenyl) N/A* N/A Fluorine, biphenyl scaffold

Enzyme Inhibition and Selectivity

Boronic acids are potent inhibitors of enzymes like β-lactamases and histone deacetylases (HDACs):

  • 1-Amido-2-triazolylethaneboronic acid inhibits β-lactamases with improved in vitro activity (lower MICs) compared to phenyl-substituted analogs, due to the triazole ring enhancing target interactions .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed superior inhibition of fungal HDAC (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM required). The methoxyethyl group likely enhances solubility and target engagement .

Solubility and Stability

Solubility challenges are common in boronic acids:

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitated in cell culture media, complicating in vitro assays despite favorable solubility predictions .
  • 4-Fluoro-2-methylphenylboronic acid (CAS 139911-29-8) has a logP of ~1.5, indicating moderate lipophilicity, but its fluorinated analog may exhibit altered solubility due to polar interactions .

Comparison with Borinic Acids

Borinic acids (R₁R₂B(OH)) often outperform boronic acids in diol recognition:

  • Diphenylborinic acid binds catechol with association constants ~10× higher than diphenylboronic acid, likely due to reduced steric hindrance and optimized Lewis acidity .
  • Limitation : Borinic acids are less explored in drug design, and their synthesis is more complex than boronic acids.

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-2-phenylphenyl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of halogenated precursors. For example:

  • Halogenated precursor route : Reacting 4-fluoro-2-phenylbromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst under inert atmosphere (e.g., nitrogen) at 80–100°C in THF or dioxane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.
  • Critical factors : Catalyst loading (1–5 mol%), solvent polarity, and temperature control are crucial to avoid protodeboronation .

Q. How is the purity and structural integrity of (4-Fluoro-2-phenylphenyl)boronic acid validated?

  • Analytical techniques :
    • NMR spectroscopy : Confirm substitution patterns via ¹H (fluorine coupling) and ¹¹B NMR (δ ~30 ppm for boronic acids) .
    • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-MS to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ or [M−OH]⁻) .
    • HPLC/LC-MS : Quantify impurities (e.g., residual Pd) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

(4-Fluoro-2-phenylphenyl)boronic acid acts as a nucleophilic partner, forming C–C bonds with aryl/heteroaryl halides. Key considerations:

  • Substrate compatibility : Electron-withdrawing groups (e.g., fluorine) enhance reactivity by polarizing the boron center .
  • Base selection : Na₂CO₃ or CsF in aqueous/organic biphasic systems (e.g., DME/H₂O) to stabilize the boronate intermediate .

Advanced Research Questions

Q. How can contradictory reactivity data in different solvents be resolved?

Contradictions arise from solvent effects on boronic acid hydration equilibria:

  • Aprotic solvents (THF, DMF) : Favor the trigonal planar boronic acid (more reactive).
  • Protic solvents (MeOH, H₂O) : Stabilize the tetrahedral boronate, reducing electrophilicity .
  • Experimental design : Use kinetic studies (stopped-flow spectroscopy) to measure binding rates (kₒₙ/kₒff) with diols (e.g., fructose) under varying pH and solvent conditions .

Q. What strategies optimize enzyme inhibition studies involving this boronic acid?

  • Target selection : Proteases (e.g., proteasome, thrombin) with conserved catalytic serine residues form stable tetrahedral adducts with boronic acids .
  • Assay design :
    • Fluorescent substrates (e.g., AMC-tagged peptides) to monitor inhibition kinetics (IC₅₀ determination).
    • Competitive binding experiments using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can stability issues during long-term storage be mitigated?

  • Degradation pathways : Protodeboronation (loss of boron) or oxidation.
  • Stabilization methods :
    • Store under inert gas (argon) at −20°C in anhydrous DMSO or THF.
    • Add antioxidants (e.g., BHT) to prevent radical-mediated oxidation .

Q. What advanced analytical methods address boronic acid-diol binding kinetics?

  • Stopped-flow fluorescence : Measures rapid binding events (millisecond timescale) between boronic acids and sugars (e.g., fructose) at physiological pH .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding affinity (KD) using immobilized boronic acid sensors .

Q. How does fluorination impact electronic properties and reactivity?

  • Electronic effects : The fluorine substituent increases electrophilicity at boron via inductive effects, enhancing cross-coupling efficiency.
  • Steric effects : The 2-phenyl group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) in Pd-catalyzed reactions .

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